[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine
Description
[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine (CAS: 1461707-56-1) is a bicyclic amine derivative featuring a 1,4-diazabicyclo[3.2.1]octane core modified with a benzenesulfonyl group at the 4-position and a methanamine substituent at the 2-position . The parent ring system, 1,4-diazabicyclo[3.2.1]octane, is a structural framework found in the TAN1251 alkaloid family, characterized by its rigid bicyclic architecture and dual nitrogen atoms, which influence its pharmacological and chemical properties .
Properties
IUPAC Name |
[4-(benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c14-8-12-10-16(11-6-7-15(12)9-11)19(17,18)13-4-2-1-3-5-13/h1-5,11-12H,6-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZXNSSSNOBSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1N(CC2CN)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzenesulfonyl)-1,4-diazabicyclo[321]octan-2-yl]methanamine typically involves multiple steps, starting from readily available precursors One common route involves the reaction of a diazabicyclo[321]octane derivative with benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonyl group
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanamine position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
- Enzyme Inhibition : Research indicates that [4-(benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine can act as an inhibitor for certain enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders or cancers.
- Receptor Modulation : The compound has shown promise in modulating receptor activity, particularly in the central nervous system (CNS). This modulation could lead to therapeutic effects for conditions such as anxiety or depression.
Biochemical Studies
In biochemical research, this compound serves as a valuable tool for studying protein interactions and signaling pathways.
- Bioconjugation : The sulfonyl group allows for bioconjugation with biomolecules, facilitating the study of protein-ligand interactions and the development of targeted therapies .
- Fluorescent Probes : Due to its distinct chemical structure, it can be modified to create fluorescent probes for imaging studies in cellular environments .
Materials Science
The compound's unique properties extend to materials science applications.
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as biocompatibility or conductivity .
- Nanotechnology : Research has explored the use of this compound in the synthesis of nanoparticles that can be used for drug delivery systems, improving the bioavailability of therapeutic agents .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Enzyme Inhibition | Investigate the inhibitory effects on specific metabolic enzymes | Demonstrated significant inhibition rates, suggesting potential for drug development |
| Receptor Modulation Research | Explore modulation of CNS receptors | Found promising results indicating modulation could lead to therapeutic effects |
| Polymer Incorporation Study | Assess mechanical properties of polymers with added compound | Enhanced strength and elasticity observed in polymer samples |
Mechanism of Action
The mechanism of action of [4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and related bicyclic amines:
Pharmacological and Chemical Implications
Bicyclo System Differences: The [3.2.1] system (target compound) has a smaller, less symmetrical structure compared to [3.2.2] and [2.2.2] systems. This affects conformational flexibility and binding affinity to biological targets.
Substituent Effects: Benzenesulfonyl Group: Enhances electrophilicity and stability compared to pyridinyl () or unsubstituted () analogs. This group may improve binding to sulfonamide-sensitive enzymes or receptors . Methanamine vs. Methanol: The primary amine in the target compound offers stronger basicity (pKa ~10–11) and hydrogen-bonding capacity compared to the alcohol group in ’s compound, which has lower basicity (pKa ~16–18) .
Pharmacokinetic Considerations :
- The hydrochloride salt form of the parent compound () increases water solubility, whereas the benzenesulfonyl group in the target compound may reduce solubility but enhance lipid membrane permeability .
Biological Activity
The compound [4-(benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its structure is derived from the bicyclic system known as 2-azabicyclo[3.2.1]octane, which has been associated with various biological activities due to its resemblance to bioactive alkaloids.
Chemical Structure and Properties
This compound features a bicyclic structure that provides rigidity, enhancing its interaction with biological targets. The presence of the benzenesulfonyl group may contribute to its solubility and binding properties.
The biological activity of this compound is primarily linked to its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). This interaction can modulate neurotransmitter release and influence various physiological processes, including cognition and mood regulation .
Anticancer Activity
Research indicates that derivatives of the diazabicyclo[3.2.1]octane scaffold exhibit cytotoxic effects against several cancer cell lines, including glioblastoma and hepatocellular carcinoma . The mechanism involves inducing apoptosis and cell cycle arrest, particularly at the G2/M phase, which is critical for cancer therapy.
Research Findings
A series of studies have explored the synthesis and biological evaluation of compounds related to the diazabicyclo[3.2.1]octane framework:
Case Study 1: Anticancer Properties
In vitro studies demonstrated that a derivative of this compound exhibited significant cytotoxicity against human breast carcinoma (MCF-7) cells. The compound induced apoptosis through mitochondrial pathways and altered cell cycle dynamics.
Case Study 2: Neurological Applications
Another investigation focused on the compound's ability to modulate nAChR activity in neuronal cultures, showing enhanced neurotransmitter release and improved cognitive function in animal models.
Q & A
Basic: What synthetic strategies are recommended for [4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine, and how can reaction parameters be optimized?
Answer:
The synthesis involves two critical steps: (1) constructing the diazabicyclo[3.2.1]octane core and (2) introducing the benzenesulfonyl group. Optimization strategies include:
- Temperature control : Higher temperatures (80–100°C) accelerate sulfonylation but may increase side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency.
- Catalyst use : Base catalysts (e.g., triethylamine) improve sulfonyl group transfer.
Table 1: Comparison of reaction conditions for sulfonylation
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 80 | Triethylamine | 78 |
| THF | 60 | Pyridine | 52 |
| DCM | 40 | None | 35 |
Characterization via NMR and LC-MS is essential to confirm structural integrity .
Basic: What analytical techniques are critical for confirming the purity and structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify the bicyclic framework and sulfonyl group integration.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion).
- HPLC-PDA : Assesses purity (>95% recommended for biological assays).
- X-ray crystallography : Resolves stereochemistry if crystallization is feasible.
Note: Cross-validate with PubChem’s computational data (InChI key, SMILES) for reference .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?
Answer: Discrepancies may arise from assay-specific variables (e.g., cell line sensitivity, pH, or solvent compatibility). Mitigation strategies include:
- Orthogonal assays : Use both cell-based (e.g., cytotoxicity) and enzyme-targeted assays.
- Dose-response analysis : Confirm activity trends across a concentration gradient.
- Standardized protocols : Adopt controlled variables (e.g., temperature, incubation time) as in split-plot experimental designs .
Example: If anti-inflammatory activity conflicts between murine macrophages and human PBMCs, validate with a third system (e.g., zebrafish models).
Advanced: What computational approaches are suitable for studying structure-activity relationships (SAR) of this compound?
Answer:
- Molecular docking : Predict binding affinity to target proteins (e.g., kinases, GPCRs).
- QSAR modeling : Correlate substituent modifications (e.g., sulfonyl group position) with activity.
- MD simulations : Analyze conformational stability in biological membranes.
Table 2: Example QSAR parameters for sulfonamide analogs
| Parameter | Value Range | Impact on Activity |
|---|---|---|
| LogP | 2.5–3.5 | Optimal membrane permeability |
| Polar surface area | 80–100 Ų | Enhances solubility |
| H-bond acceptors | 4–6 | Improves target binding |
Reference marine-derived SAR methodologies for bicyclic amines .
Advanced: How can environmental fate and ecotoxicological risks be assessed for this compound?
Answer: Adopt a tiered approach:
Laboratory studies : Measure biodegradation (OECD 301F test) and hydrolysis half-life.
Bioaccumulation : Use logKow values to predict lipid solubility.
Ecotoxicology : Test acute toxicity in Daphnia magna and algal models.
Methodological framework : Align with Project INCHEMBIOL’s design for tracking abiotic/biotic transformations .
Basic: What in vitro screening models are appropriate for initial biological activity profiling?
Answer: Prioritize high-throughput assays:
- Antimicrobial : Broth microdilution (CLSI guidelines).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, acetylcholinesterase).
Note: Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .
Advanced: How can researchers design experiments to study metabolic stability in hepatic systems?
Answer:
- Microsomal assays : Use human liver microsomes (HLMs) with NADPH cofactors.
- LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation.
- Enzyme kinetics : Calculate intrinsic clearance (Clint) using the substrate depletion method.
Table 3: Example metabolic stability parameters
| Parameter | Value | Interpretation |
|---|---|---|
| Clint (µL/min/mg) | 25 | Moderate clearance |
| t1/2 (min) | 28 | Requires prodrug design |
Reference EPA DSSTox guidelines for metabolite identification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
